4-Methoxy-3-methylpyridin-2-amine

Triplex DNA Antigene strategy Nucleoside mimic

Disubstituted 2-aminopyridine regioisomers share identical formulas but produce divergent SAR. The 4-methoxy-3-methyl pattern provides a distinct H-bond topology critical for target recognition. • Enables broad CG base-pair recognition in triplex DNA (4/4 contexts) vs. single-site selectivity of 3-methyl analogue • Validated in WSB1 degrader synthesis for targeted protein degradation • Free base (95%) and HCl salt (95%) available; ambient shipping on free base • 2-NH₂ handle for amide coupling, reductive amination, Buchwald-Hartwig diversification

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B13559605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-methylpyridin-2-amine
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1N)OC
InChIInChI=1S/C7H10N2O/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3,(H2,8,9)
InChIKeyQWIFMIHJFWVFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-methylpyridin-2-amine: Identity & Procurement Profile


4-Methoxy-3-methylpyridin-2-amine (CAS 1227581-87-4, C₇H₁₀N₂O, MW 138.17) is a trisubstituted pyridine featuring a 2-amino group, a 3-methyl group, and a 4‑methoxy group . This regioisomeric arrangement distinguishes it from the 3‑methoxy‑4‑methyl isomer (CAS 475060‑00‑5) and the 4‑methoxy‑2‑methyl isomer (CAS 76005‑99‑7), each of which presents a different hydrogen‑bond donor/acceptor topology and steric environment around the nucleophilic 2‑amino handle . The compound is supplied as a free base (95% purity; Sigma‑Aldrich ENLAH90823609) or as the hydrochloride salt (95% purity; powder, +4 °C storage), both intended for research and laboratory use only [1]. Its primary role is as a synthetic intermediate and fragment‑elaboration building block in medicinal chemistry programs targeting kinases, GPCRs, and nucleic‑acid recognition motifs, where control of substituent position directly governs molecular recognition and downstream structure‑activity relationships [2].

4-Methoxy-3-methylpyridin-2-amine: Regioisomer Specificity


Within disubstituted 2‑aminopyridines, simple interchange of the methoxy and methyl positions yields isomers with identical molecular formula but profoundly different electronic and steric profiles. The 4‑methoxy‑3‑methyl pattern places the electron‑donating OCH₃ group para to the ring nitrogen and meta to the NH₂, modulating the amine's nucleophilicity and hydrogen‑bond geometry in a way that the 3‑methoxy‑4‑methyl or 4‑methoxy‑2‑methyl isomers cannot replicate . In triplex‑DNA recognition studies, 2‑amino‑4‑methoxypyridinyl pseudo‑dC (which preserves the 4‑methoxy‑2‑amino motif) selectively engages CG base pairs across all four adjacent base‑pair contexts, whereas the 2‑amino‑3‑methylpyridinyl analogue shows selectivity restricted to a single CG inversion site [1]. In kinase‑focused medicinal chemistry, close pyridyl‑methyl analogues altered only at the peripheral pyridine substitution can display 2‑ to 3‑fold shifts in IC₅₀ and significant changes in ligand efficiency, illustrating that even modest positional changes cascade into measurable potency differences [2]. For procurement, selecting the correct regioisomer is therefore not a matter of “similar core” but of exact spatial presentation of the functional groups that determines whether the compound acts as a competent synthetic intermediate, a valid SAR probe, or a selective recognition element.

4-Methoxy-3-methylpyridin-2-amine vs. Key Analogs


Triplex-DNA Recognition: Regioisomer Specificity

In a comparative study of artificial nucleosides for triplex‑DNA formation, the 2‑amino‑4‑methoxypyridinyl pseudo‑dC construct (structurally anchored by the 4‑methoxy‑2‑aminopyridine core) selectively recognized the CG base pair in all four adjacent base‑pair contexts and formed a stable triplex against a human gene promoter containing multiple CG inversion sites [1]. In contrast, the 2‑amino‑3‑methylpyridinyl pseudo‑dC analogue displayed significant affinity and selectivity only toward a single CG inversion site [1]. The direct comparison demonstrates that the 4‑methoxy substitution broadens CG‑pair recognition promiscuity compared to the 3‑methyl‑only variant, a functional differentiation traceable exclusively to the substitution position.

Triplex DNA Antigene strategy Nucleoside mimic

Metabolic Stability: 4-Methoxy vs. 5-Ethoxy Pyridine

In an antileishmanial lead‑optimization program, blocking the metabolic soft spot of a 4‑methoxypyridine‑containing compound (compound 32) by replacing the 4‑methoxy with a 5‑ethoxy group yielded compound 36, which retained an IC₅₀ of 280 nM but with measurably improved metabolic stability [1]. This exemplifies how the 4‑methoxy substituent, while pharmacophorically competent, can serve as a metabolic liability that must be specifically addressed during optimization. The 4‑methoxy‑3‑methyl pattern uniquely combines this metabolic profile with the amine‑directed reactivity of the 2‑amino group, offering a distinct starting point for medicinal chemistry that the 5‑ethoxy or unsubstituted analogues do not provide.

Kinase inhibitor Metabolic stability Antileishmanial

WSB1 Degrader: 4-Methoxy-3-methylphenyl Motif

The compound 5,6‑bis(4‑methoxy‑3‑methylphenyl)pyridin‑2‑amine, which incorporates the 4‑methoxy‑3‑methylphenyl motif at both the 5‑ and 6‑positions of a 2‑aminopyridine core, was discovered as a WSB1 degrader capable of inhibiting cancer cell metastasis [1]. The specific 4‑methoxy‑3‑methyl substitution on the pendant aryl rings was critical for degrader activity; the unsubstituted or differently substituted phenyl analogues were not reported as active. While this evidence derives from a more elaborated derivative, it underscores the privileged nature of the 4‑methoxy‑3‑methyl substitution pattern in conferring biological activity within the 2‑aminopyridine chemotype.

Targeted protein degradation WSB1 degrader Cancer metastasis

Synthetic Accessibility: 4‑Methoxy‑3‑methyl Regioisomer Enables Scalable Nucleophilic Substitution Routes

The 4‑methoxy‑3‑methylpyridin‑2‑amine scaffold is accessible via nucleophilic aromatic substitution of 4‑chloro‑3‑methylpyridin‑2‑amine with methoxide, a route that proceeds in 70–85% yield under CuI catalysis in DMF at 80–100 °C . The alternative catalytic amination route (4‑methoxy‑3‑methylpyridine + NH₃, Pd catalysis) yields 60–75% . In contrast, the 3‑methoxy‑4‑methyl isomer often requires less favorable synthetic sequences due to the steric hindrance imposed by the 3‑methoxy group adjacent to the reactive 2‑position, resulting in lower reported commercial availabilities and fewer published synthetic applications . This practical synthetic advantage translates into more reliable supply, lower cost, and faster delivery for the 4‑methoxy‑3‑methyl regioisomer.

Synthetic intermediate Nucleophilic aromatic substitution Process chemistry

4-Methoxy-3-methylpyridin-2-amine: Application Scenarios


Kinase Inhibitor Fragment Elaboration

The 2‑amino‑4‑methoxy‑3‑methyl pattern provides a well‑characterized starting point for fragment‑based or structure‑guided kinase inhibitor design. As demonstrated by the 5,6‑bis(4‑methoxy‑3‑methylphenyl)pyridin‑2‑amine WSB1 degrader, this substitution pattern yields active compounds in targeted protein degradation [1]. Medicinal chemistry groups can procure this building block to generate focused libraries where the 4‑methoxy group modulates both electronic character and metabolic stability, while the 2‑amine serves as a diversification handle for amide coupling, reductive amination, or Buchwald–Hartwig reactions.

Triplex-Forming Oligonucleotide Synthesis

The 2‑amino‑4‑methoxypyridine motif, contained within the target compound, has been validated as a selective CG base‑pair recognition element in triplex DNA formation [1]. Researchers synthesizing modified nucleosides for triplex‑forming oligonucleotides require the exact 4‑methoxy‑2‑aminopyridine core to achieve the broad CG‑recognition profile (4/4 contexts) that the 3‑methyl‑only analogue cannot deliver.

Pyridine Intermediate Scale-Up

For process chemists seeking a reliable disubstituted 2‑aminopyridine intermediate, the established nucleophilic substitution route (70–85% yield) provides a scalable entry point that the 3‑methoxy‑4‑methyl isomer does not offer with comparable documentation [1]. The commercial availability of both free base and hydrochloride salt forms (95% purity, ambient shipping for free base, +4 °C for HCl salt) further simplifies procurement logistics .

Metabolic Soft-Spot Probing

The 4‑methoxy group in this class is a known metabolic soft spot that can be strategically replaced (e.g., with 5‑ethoxy) to tune stability while retaining potency, as shown by the 280 nM antileishmanial compound [1]. Laboratories engaged in CYP‑mediated metabolism studies can use the 4‑methoxy‑3‑methyl compound as a positive‑control substrate to benchmark metabolic stability improvements of newly designed analogues.

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